molecular formula C9H13FN2 B2661003 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine CAS No. 2356168-38-0

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2661003
CAS No.: 2356168-38-0
M. Wt: 168.215
InChI Key: VQLMHBVWTLPPCP-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 2356168-38-0) is a fluorinated pyridine derivative with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol . This compound features a primary amine group attached to a carbon atom that is also bonded to a 6-fluoropyridin-2-yl ring, a structure that makes it a valuable building block in medicinal chemistry and materials science research. The fluorine atom and the amine group on this scaffold offer distinct sites for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel molecular entities . Compounds with fluoropyridinyl cores are frequently investigated as key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors for the treatment of various diseases . This amine is intended for use as a critical synthetic intermediate in research laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. All chemicals must be handled by qualified and trained professionals.

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMHBVWTLPPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as drug candidates.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in the modulation of various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Pyridine/Phenyl Analogs

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Reference
2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine 6-F (pyridine) C9H12FN2 Potential CNS activity; enhanced electronegativity from F -
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine 6-Cl (pyridine) C9H13ClN2 Higher molecular weight (184.67 g/mol); used in synthetic intermediates
2-(3-Chlorophenyl)-2-methylpropan-1-amine 3-Cl (phenyl) C10H15ClN CaV1.3 inhibitor; NMR δ 7.43–7.10 (aromatic H), 1.30 ppm (CH3)
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl 3-Cl, 2-F (phenyl) C10H14Cl2FN Increased steric hindrance; hydrochloride salt for solubility

Key Observations :

  • Fluorine substitution (vs. chlorine) reduces molecular weight and may improve membrane permeability due to smaller atomic radius and higher electronegativity .
  • Chlorine analogs exhibit broader synthetic utility, as seen in intermediates like 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7) .
  • Aromatic substitution position (e.g., pyridine 2- vs. 3-position) influences electronic distribution and target binding, as inferred from CaV1.3 inhibitor studies .

Heterocyclic and Piperidine-Modified Analogs

Compound Name Substituent Molecular Formula Applications/Properties Reference
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine 4-Methoxy-piperidine C10H22N2O Enhanced hydrophilicity; priced at $135/0.05g (Enamine)
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine 3,5-Dimethyl-piperidine C11H24N2 Liquid form; MW 184.32 g/mol; potential CNS penetration
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Imidazole ring C7H13N3 β,β-Dimethylhistamine analog; possible GPCR modulation

Key Observations :

  • Piperidine modifications (e.g., methoxy or dimethyl groups) increase structural complexity and solubility, as seen in 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine .
  • Imidazole-containing analogs (e.g., 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) may mimic histamine derivatives, suggesting applications in immunology or neurology .

Aryl-Substituted Analogs with Functional Groups

Compound Name Substituent Molecular Formula Properties/Applications Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine Benzodioxan ring C12H17NO2 Extended conjugation; MW 207.27 g/mol
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine 3,4-Dimethoxy-phenyl C12H19NO2 Electron-rich aryl group; potential antioxidant activity

Key Observations :

  • Methoxy groups enhance electron-donating effects, which could improve interaction with aromatic residues in protein targets .

Biological Activity

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances its chemical properties, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNC_9H_{12}FN, with a molecular weight of approximately 169.20 g/mol. The compound features a pyridine ring substituted with a fluorine atom and an amine group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its therapeutic profile.
  • Receptor Modulation : It can interact with receptors, potentially acting as an agonist or antagonist, which influences cellular signaling pathways.

The electron-withdrawing nature of the fluorine atom enhances the binding affinity of the compound to these targets, making it a valuable candidate in drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that fluorinated pyridines can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Fluorinated compounds often demonstrate antimicrobial properties. Preliminary studies suggest that this compound may possess similar characteristics, making it a candidate for further investigation in treating bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the biological effects of fluorinated compounds similar to this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of fluorinated pyridine derivatives.
    • Methodology : In vitro assays were conducted on various cancer cell lines.
    • Results : Compounds exhibited dose-dependent inhibition of cell viability, with some derivatives showing IC50 values below 500 nM against colorectal cancer cells .
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial potential of fluorinated pyridines.
    • Methodology : Minimum inhibitory concentration (MIC) assays were performed against common pathogens.
    • Results : Notable antimicrobial activity was observed, suggesting potential applications in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-aminePyridine ring with fluorine at position 3Different substitution pattern affects reactivity
4-FluoropyridinePyridine ring with fluorine at position 4Similar reactivity but different biological interactions
2-FluoropyridineSimpler structure; lacks branched amine functionalityLess complex than target compound

The unique substitution pattern and branched amine structure of this compound enhance its reactivity and biological profile compared to other fluoropyridines.

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